molecular formula C21H22FN5O4 B2368061 2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878414-53-0

2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2368061
CAS RN: 878414-53-0
M. Wt: 427.436
InChI Key: YVSTYRQAVLPRKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C21H22FN5O4/c1-13-11-26-17-18 (23-20 (26)25 (13)9-4-10-31-3)24 (2)21 (30)27 (19 (17)29)12-16 (28)14-5-7-15 (22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3. This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Electron Delocalization and N-Heterocyclic Carbenes

Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character has shown the influence of electron delocalization on the stability and structure of potential NHC precursors, highlighting the reactivity akin to alkyl halides and the formation of imidazolium-4,5-dione salts through chloride abstraction (Hobbs et al., 2010).

Anticancer Activity

A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed their potential as anticancer agents, showing good antiproliferative activity against various human cancer cell lines, suggesting the therapeutic relevance of imidazole derivatives in cancer treatment (Liu et al., 2018).

Anion Sensing

Imidazole-containing bisphenols have been structurally characterized and demonstrate potential as versatile hosts for anions, providing a foundation for the development of new sensing materials for environmental and biological applications (Nath & Baruah, 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related imidazole derivatives have shown potential as anticancer agents, suggesting a possible therapeutic relevance in cancer treatment .

Future Directions

Given the potential therapeutic relevance of related imidazole derivatives in cancer treatment , this compound could be of interest for future research in this area.

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-13-11-26-17-18(23-20(26)25(13)9-4-10-31-3)24(2)21(30)27(19(17)29)12-16(28)14-5-7-15(22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSTYRQAVLPRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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